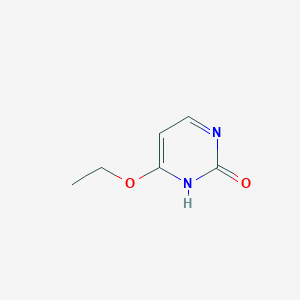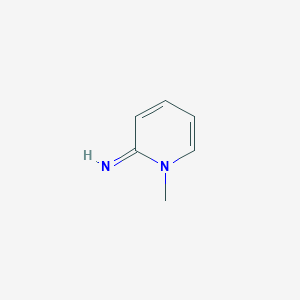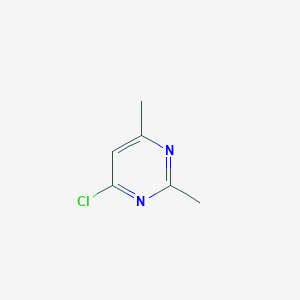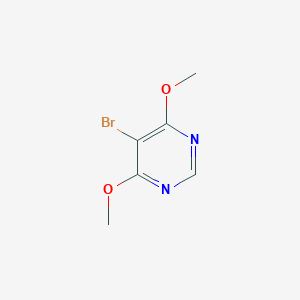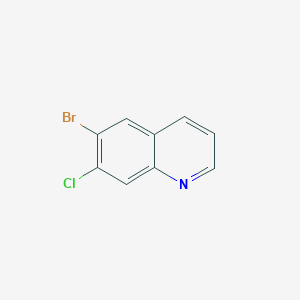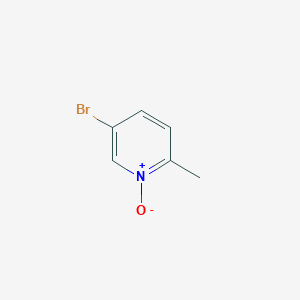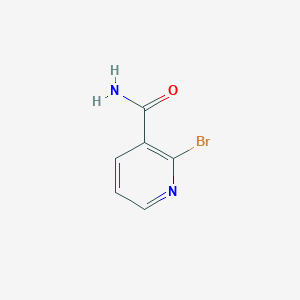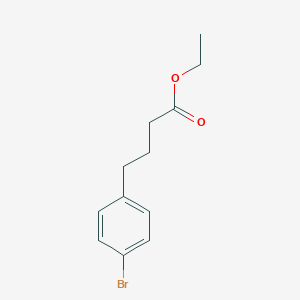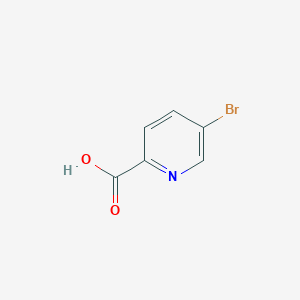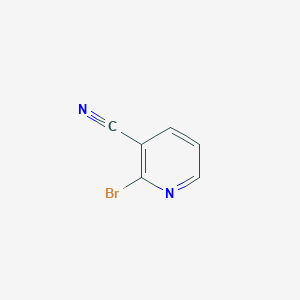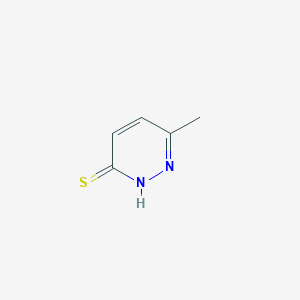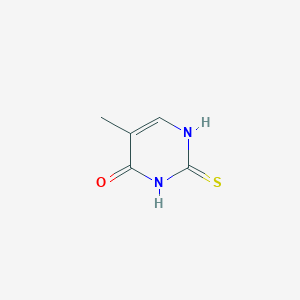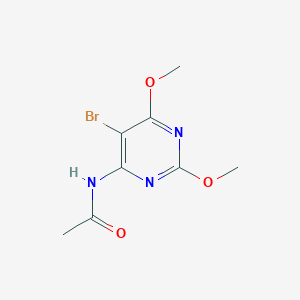
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine, also known as ABDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ABDM is a pyrimidine derivative that exhibits remarkable biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been reported to have a synergistic effect when used in combination with other anti-cancer drugs, indicating its potential as a chemotherapeutic agent.
Mechanism Of Action
The mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer progression and inflammation. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical And Physiological Effects
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of a variety of cancer types. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential side effects.
Future Directions
There are several future directions for the research and development of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. Another direction is the evaluation of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine in pre-clinical and clinical studies to determine its safety and efficacy as a therapeutic agent. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine involves the reaction of 5-bromo-2,6-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to produce 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. The yield of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
properties
CAS RN |
148214-54-4 |
|---|---|
Product Name |
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine |
Molecular Formula |
C8H10BrN3O3 |
Molecular Weight |
276.09 g/mol |
IUPAC Name |
N-(5-bromo-2,6-dimethoxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H10BrN3O3/c1-4(13)10-6-5(9)7(14-2)12-8(11-6)15-3/h1-3H3,(H,10,11,12,13) |
InChI Key |
MIJQZPWDRPMPIN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
Canonical SMILES |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
synonyms |
4-acetylamino-5-bromo-2,6-dimethoxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



